An In-depth Technical Guide to the Physicochemical Properties of 3-Chlorophenyl diethylcarbamate
An In-depth Technical Guide to the Physicochemical Properties of 3-Chlorophenyl diethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-Chlorophenyl diethylcarbamate is a carbamate ester with the CAS Number 159390-33-7 and the molecular formula C₁₁H₁₄ClNO₂.[1] Carbamates are a class of organic compounds that have found diverse applications, from pesticides to pharmaceuticals, primarily due to their ability to act as cholinesterase inhibitors.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Chlorophenyl diethylcarbamate, alongside detailed, field-proven methodologies for their experimental determination. Understanding these properties is critical for researchers in drug development and related scientific fields for formulation, toxicological assessment, and predicting the compound's behavior in biological systems.
Chemical Identity and Structure
-
IUPAC Name: 3-chlorophenyl N,N-diethylcarbamate
-
CAS Number: 159390-33-7[1]
-
Molecular Formula: C₁₁H₁₄ClNO₂[1]
-
Molecular Weight: 227.69 g/mol [1]
-
Chemical Structure:
Caption: 2D structure of 3-Chlorophenyl diethylcarbamate.
Physicochemical Properties: A Tabulated Summary and Experimental Protocols
While some physicochemical data for 3-Chlorophenyl diethylcarbamate is available, much of it is predicted. For rigorous scientific applications, experimental determination is paramount. This section presents both the available data and detailed protocols for its empirical validation.
| Property | Reported/Predicted Value | Experimental Protocol |
| Physical State | Yellow to pale yellow to colorless oil[3] | Visual inspection at standard ambient temperature and pressure (SATP). |
| Melting Point | Not Applicable (Liquid at ambient temperature)[3] | Not applicable for liquids. |
| Boiling Point | 305.2 ± 34.0 °C (Predicted)[1][3] | Capillary method (Siwoloboff's method) or distillation. |
| Density | 1.162 ± 0.06 g/cm³ (Predicted)[1][3] | Pycnometer or oscillating U-tube density meter. |
| Solubility | Not Available | Shake-flask method with various solvents. |
| pKa | Not Available | Potentiometric titration or UV-Vis spectrophotometry. |
Experimental Protocols
The capillary method is a microscale technique suitable for determining the boiling point of small quantities of a liquid.[4][5][6]
-
Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated in a tube with an inverted capillary. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.
-
Procedure:
-
Place a few drops of 3-Chlorophenyl diethylcarbamate into a small test tube or a fusion tube.
-
Take a capillary tube and seal one end using a Bunsen burner.
-
Place the sealed capillary tube, open end down, into the liquid in the test tube.
-
Attach the test tube to a thermometer using a rubber band or wire.
-
Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is level with the thermometer bulb.
-
Heat the bath gently and observe the capillary.
-
Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary. This is the boiling point.
-
For accuracy, allow the apparatus to cool and record the temperature at which the liquid is drawn back into the capillary tube. The two temperatures should be very close.
-
The shake-flask method is a standard procedure for determining the solubility of a substance in various solvents.[7][8][9]
-
Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.
-
Procedure for an Oily Liquid:
-
Prepare a series of vials containing a fixed volume (e.g., 5 mL) of different solvents (e.g., water, ethanol, chloroform, acetone, hexane).
-
Add a small, known amount of 3-Chlorophenyl diethylcarbamate to each vial.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
After equilibration, allow the vials to stand and the phases to separate. For an oily liquid, a distinct layer or droplets may be visible if it is insoluble.
-
Carefully withdraw an aliquot from the solvent phase, ensuring no undissolved oil is taken. Centrifugation can aid in phase separation.
-
Quantify the concentration of 3-Chlorophenyl diethylcarbamate in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed as mass per unit volume (e.g., mg/mL).
-
A common method for the synthesis of aryl carbamates is the reaction of a phenol with a carbamoyl chloride in the presence of a base.
-
Reaction Scheme:
-
Illustrative Workflow:
Caption: A typical workflow for the synthesis of 3-Chlorophenyl diethylcarbamate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy[10][11][12]
-
¹H NMR:
-
Aromatic Protons: The four protons on the chlorophenyl ring are expected to appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The electron-withdrawing effect of the chlorine atom and the carbamate group will influence their chemical shifts.
-
Ethyl Protons (-CH₂CH₃): A quartet corresponding to the four methylene protons (N-CH₂) is expected around δ 3.3-3.5 ppm, coupled to the methyl protons. A triplet corresponding to the six methyl protons (-CH₃) is expected around δ 1.1-1.3 ppm, coupled to the methylene protons.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the range of δ 150-155 ppm.
-
Aromatic Carbons: Six signals are expected for the aromatic ring, with the carbon attached to the oxygen appearing downfield (around δ 150 ppm) and the carbon attached to the chlorine also showing a distinct chemical shift.
-
Ethyl Carbons: A signal for the methylene carbons (N-CH₂) around δ 40-45 ppm and a signal for the methyl carbons (-CH₃) around δ 13-15 ppm.
-
Infrared (IR) Spectroscopy[13][14][15][16]
-
Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1700-1730 cm⁻¹, characteristic of the carbamate carbonyl group.
-
C-O Stretch: A strong band for the aryl C-O stretch is expected around 1200-1250 cm⁻¹.
-
C-N Stretch: A band in the region of 1250-1350 cm⁻¹.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)[17][18][19]
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 227 and an M+2 peak at m/z = 229 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.
-
Fragmentation Pattern: Common fragmentation pathways for carbamates include cleavage of the C-O bond and the C-N bond. Expected fragments would include ions corresponding to the 3-chlorophenoxy radical (m/z = 128), the diethylaminocarbonyl cation (m/z = 100), and further fragmentation of the aromatic ring.
Biological Activity and Applications
Mechanism of Action: Cholinesterase Inhibition
Like other carbamates, 3-Chlorophenyl diethylcarbamate is known to be a cholinesterase inhibitor.[1] This class of compounds reversibly carbamylates the serine hydroxyl group in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), preventing the breakdown of the neurotransmitter acetylcholine.[2][10] The accumulation of acetylcholine leads to overstimulation of cholinergic receptors, which is the basis for both their insecticidal activity and their potential toxicity.[2][10]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)[1][3][21][22][23]
-
Principle: This colorimetric assay measures the activity of cholinesterase by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (a product of substrate hydrolysis) reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to enzyme activity and is inhibited in the presence of an inhibitor.
-
Workflow:
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Safety, Handling, and Disposal
As a carbamate pesticide, 3-Chlorophenyl diethylcarbamate should be handled with caution.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[11]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]
-
Spills: In case of a spill, absorb the liquid with an inert material such as vermiculite or sand.[11] Collect the material in a sealed container for proper disposal. Do not allow the material to enter drains or waterways.[11][12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13][14] This may involve incineration in a licensed facility.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 3-Chlorophenyl diethylcarbamate. While some key experimental data is lacking in the public domain, this document outlines the necessary, scientifically robust protocols for their determination. For researchers and professionals in drug development, a thorough understanding and empirical validation of these properties are essential first steps in the evaluation of this and other novel carbamate compounds for potential therapeutic applications. The provided methodologies offer a clear path forward for such investigations.
References
- MySkinRecipes. 3-chlorophenyl diethylcarbamate. (No date). [URL: https://www.myskinrecipes.
- Hoffman Fine Chemicals. CAS 159390-33-7 | 3-Chlorophenyl N,N-diethylcarbamate | MFCD01975511. (No date). [URL: https://hoffmann-chemicals.com/product/cas-159390-33-7]
- BYJU'S. Tests of Oils and Fats. (No date). [URL: https://byjus.
- ACS Omega. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (No date). [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c05898]
- Journal of AOAC INTERNATIONAL. Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. (1967). [URL: https://academic.oup.com/jaoac/article-abstract/50/2/444/5700440]
- CAMEO Chemicals. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE. (No date). [URL: https://cameochemicals.noaa.gov/chemical/20857]
- ResearchGate. How to measure solubility for drugs in oils/emulsions?. (2023). [URL: https://www.researchgate.net/post/How_to_measure_solubility_for_drugs_in_oils_emulsions]
- Agilent. Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024). [URL: https://www.agilent.com/sds/PPM-530-1_20240823_USA_English.pdf]
- Frontiers in Nutrition. In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. (2022). [URL: https://www.frontiersin.org/articles/10.3389/fnut.2022.1008696/full]
- CAMEO Chemicals. CARBAMATE PESTICIDE, LIQUID, POISONOUS. (No date). [URL: https://cameochemicals.noaa.gov/chemical/20856]
- Sigma-Aldrich. Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. (No date). [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/346/081/mak324bul.pdf]
- PubChem. Mephenate. (No date). [URL: https://pubchem.ncbi.nlm.nih.
- Amazon S3. SAFETY DATA SHEET. (2017). [URL: https://s3-us-west-1.amazonaws.
- University of Hawaiʻi at Mānoa. Activity: Solubility. (No date). [URL: https://manoa.hawaii.edu/exploringourfluidearth/chemical/chemistry-and-seawater/matter-and-its-interactions/activity-solubility]
- UMass Amherst. Pesticide Storage, Handling and Disposal. (No date). [URL: https://ag.umass.edu/fruit/ne-small-fruit-management-guide/pesticide-storage-handling-disposal]
- Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. (No date). [URL: https://open.maricopa.edu/chem235/chapter/ir-spectrum-and-characteristic-absorption-bands/]
- Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). [URL: https://pubs.acs.org/doi/10.1021/jo971176v]
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [URL: https://chem.libretexts.
- Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (No date). [URL: https://www.compoundchem.com/2014/10/22/a-guide-to-1h-nmr-chemical-shifts/]
- Academia.edu. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021). [URL: https://www.academia.
- Course Hero. Solubility test for Organic Compounds. (2024). [URL: https://www.coursehero.com/file/216503930/Solubility-test-for-Organic-Compoundspdf/]
- DigitalCommons@USU. Pesticide Use and Toxicology in Relation to Wildlife: Organophosphorus and Carbamate , Compounds. (No date). [URL: https://digitalcommons.usu.edu/cgi/viewcontent.cgi?article=1007&context=wdc_usda]
- PubChem. (3-chlorophenyl) N-ethylcarbamate. (No date). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69536462]
- ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). [URL: https://ntp.niehs.nih.gov/iccvam/docs/acutetox_docs/solprot.pdf]
- ACS Publications. The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. (No date). [URL: https://pubs.acs.org/doi/10.1021/ja01614a012]
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (No date). [URL: https://www.chemguide.co.
- University of Regensburg. Chemical shifts. (No date). [URL: https://www-3.uniregensburg.de/Fakultaeten/nat_Fak_IV/Organische_Chemie/Didaktik/Keusch/p31_cs-e.htm]
- Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.02%3A_Boiling_Point/6.
- Filo. Experiment: Determining the Boiling Points of Organic Compounds Aim: To ... (2025). [URL: https://www.filo.com/qa/experiment-determining-the-boiling-points-of-organic-compoundsbr-aim-to-determine-the-boiling-poin_548261_]
- EPA. Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino). (No date). [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID70583133#physchem]
- weebly.com. Determination of Boiling Point (B.P):. (No date). [URL: http://vijaynazare.weebly.
- Unknown. CHAPTER-14. (No date). [URL: https://www.iiu.ac.in/uploads/ug-term-2-book/pharmaceutical-chemistry-lab-manual.pdf]
- UCLA Chemistry & Biochemistry. IR Absorption Table. (No date). [URL: https://www.chem.ucla.edu/~webspectra/irtable.html]
- Sigma-Aldrich. 3-DIETHYLAMINOPHENYL N-(3-CHLOROPHENYL)CARBAMATE AldrichCPR. (No date). [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s647039]
- ResearchGate. (PDF) Toxicology of Organophosphate & Carbamate Compounds. (2016). [URL: https://www.researchgate.
- NCBI Bookshelf. Carbamate Toxicity. (No date). [URL: https://www.ncbi.nlm.nih.gov/books/NBK482463/]
- PubMed. Pharmacological and toxicological considerations in the treatment of carbamate intoxications. (1990). [URL: https://pubmed.ncbi.nlm.nih.gov/2293839/]
- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (No date). [URL: https://egyankosh.ac.in/bitstream/123456789/72697/1/Unit-13.pdf]
- Chemistry Steps. NMR Chemical Shift Values Table. (No date). [URL: https://www.chemistrysteps.com/nmr-chemical-shift-values-table/]
- ResearchGate. Important IR absorption bands (cm' 1 ). (No date). [URL: https://www.researchgate.net/figure/Important-IR-absorption-bands-cm-1_tbl2_236894593]
- eGyanKosh. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (No date). [URL: https://egyankosh.ac.in/bitstream/123456789/20093/1/Module-16.pdf]
- Google Patents. Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (No date). [URL: https://patents.google.
- LinkedIn. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (No date). [URL: https://www.linkedin.
- PubChem. Ethyl (3-chlorophenyl)carbamate. (No date). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/247900]
- ChemicalBook. ETHYL N-(3-CHLOROPHENYL)-N-HYDROXYCARBAMATE CAS. (No date). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0250009.htm]
- Organic Syntheses. Diethylthiocarbamyl Chloride. (No date). [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0313]
- CAMEO Chemicals. ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE. (No date). [URL: https://cameochemicals.noaa.gov/chemical/20569]
- MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. (No date). [URL: https://www.mdpi.com/1422-8599/2/3/M70/pdf]]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. askfilo.com [askfilo.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. noblesciencepress.org [noblesciencepress.org]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Activity: Solubility | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]
- 10. Mephenate | C8H8ClNO2 | CID 17491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. CARBAMATE PESTICIDE, LIQUID, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 14. umass.edu [umass.edu]
